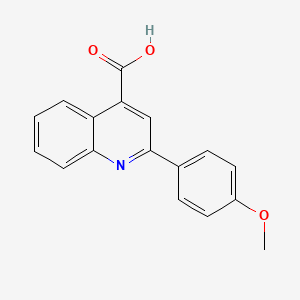

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNPYYVKVXSLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350277 | |

| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4364-02-7 | |

| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the spectroscopic data, synthesis, and analytical methodologies crucial for its characterization.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₇H₁₃NO₃[1] |

| Molecular Weight | 279.29 g/mol [1] |

| CAS Number | 4364-02-7[1] |

| PubChem CID | 676325[1] |

| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O[1] |

| InChI | InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20)[1] |

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.97 | s | - | 1H | -COOH |

| 8.62 | d | 8.5 | 1H | Quinoline H-5 |

| 8.41 | s | - | 1H | Quinoline H-3 |

| 8.28 | d | 8.5 | 2H | Methoxyphenyl H-2', H-6' |

| 8.12 | d | 8.4 | 1H | Quinoline H-8 |

| 7.83 | t | 7.6 | 1H | Quinoline H-7 |

| 7.66 | t | 7.6 | 1H | Quinoline H-6 |

| 7.13 | d | 8.5 | 2H | Methoxyphenyl H-3', H-5' |

| 3.85 | s | - | 3H | -OCH₃ |

¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.1 | -COOH |

| 160.8 | Methoxyphenyl C-4' |

| 154.1 | Quinoline C-2 |

| 146.1 | Quinoline C-8a |

| 133.1 | Quinoline C-7 |

| 131.8 | Methoxyphenyl C-1' |

| 130.7 | Quinoline C-4 |

| 130.6 | Quinoline C-5 |

| 128.6 | Methoxyphenyl C-2', C-6' |

| 128.0 | Quinoline C-6 |

| 127.9 | Quinoline C-4a |

| 124.4 | Quinoline C-3 |

| 122.5 | Quinoline C-8 |

| 118.1 | - |

| 114.4 | Methoxyphenyl C-3', C-5' |

| 55.3 | -OCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a solid sample is typically obtained using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3447 | Broad | O-H stretch (carboxylic acid) |

| 3067 | Medium | C-H stretch (aromatic) |

| 2960, 2925 | Weak | C-H stretch (methyl) |

| 1705 | Strong | C=O stretch (carboxylic acid) |

| 1583 | Strong | C=C and C=N stretch (quinoline and aromatic rings) |

| 1267 | Strong | C-O stretch (aryl ether) |

| 826 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 279 | 100 | [M]⁺ (Molecular Ion) |

| 262 | Moderate | [M - OH]⁺ |

| 234 | High | [M - COOH]⁺ |

| 206 | Moderate | [M - COOH - CO]⁺ |

| 102 | Low | [Quinoline]⁺ fragment |

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] For the synthesis of the title compound, isatin is reacted with 4-methoxyacetophenone.

Caption: Pfitzinger reaction workflow for the synthesis of the target molecule.

Experimental Protocols

Synthesis via Pfitzinger Reaction

This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acids.[2]

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-methoxyacetophenone dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water.

-

Extraction: Extract the aqueous solution with diethyl ether to remove any unreacted 4-methoxyacetophenone and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

NMR Sample Preparation (Solid Sample)

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[5]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[5]

-

Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

FT-IR Sample Preparation (KBr Pellet Method)

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[6]

-

Quickly and thoroughly mix the sample and KBr by grinding them together.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[7]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

References

- 1. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid physical and chemical properties

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Since the initial isolation of quinoline from coal tar in the 19th century, its derivatives have been the subject of intense pharmacological and synthetic investigation.[1] This guide focuses on a specific analog, this compound, a compound of significant interest due to its presence in molecules developed for a range of biological targets, including histone deacetylases (HDACs) and sirtuins.[2][3] As a Senior Application Scientist, this document synthesizes its core physical and chemical properties, established synthetic protocols, and its applications in modern drug discovery to provide a vital resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental physical constants. These data are critical for determining appropriate solvents, storage conditions, and analytical methods.

Table 1: Core Identification and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 4364-02-7 | [4][5][6] |

| Molecular Formula | C₁₇H₁₃NO₃ | [4][6] |

| Molecular Weight | 279.29 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [2][7] |

| Melting Point | 210 °C | [8][9] |

| Predicted XLogP3-AA | 3.3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

The solubility of quinoline carboxylic acids is highly dependent on pH due to the presence of the ionizable carboxylic acid group.[10] While generally insoluble in water, solubility increases in basic aqueous solutions where the carboxylate salt can form.[10][11] It is soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[12] The predicted lipophilicity (XLogP3-AA of 3.3) suggests good potential for membrane permeability, a crucial factor in drug design.[4]

Synthesis and Mechanistic Insights

Access to the 2-aryl-quinoline-4-carboxylic acid scaffold is most reliably achieved through classical named reactions, which have been refined over decades for versatility and efficiency. The Pfitzinger reaction is a primary method for this class of compounds.[1][13]

The Pfitzinger Reaction: A Cornerstone Synthesis

The Pfitzinger reaction facilitates the synthesis of substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, under basic conditions.[13][14][15] This method is exceptionally robust for generating diverse analogs.[1]

The mechanism proceeds through several key stages:

-

Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, forming an isatinate (keto-acid) intermediate.[13][15]

-

Condensation: The aniline moiety of this intermediate condenses with the carbonyl group of the second reactant (in this case, 4-methoxyacetophenone) to form an imine, commonly known as a Schiff base.[13]

-

Cyclization & Dehydration: The intermediate enamine undergoes an intramolecular Claisen-type condensation, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[13][15]

Caption: Generalized experimental workflow for the Pfitzinger synthesis.

Standard Laboratory Protocol (Pfitzinger Synthesis)

Causality: This protocol is designed for high-yield synthesis and straightforward purification. The use of a strong base (KOH) is essential to facilitate the initial ring-opening of isatin.[14] Refluxing ensures the reaction proceeds to completion. Acidification is the critical step that neutralizes the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution, enabling easy isolation.

-

Base Solution Preparation: In a suitable round-bottom flask, dissolve potassium hydroxide (10 equivalents) in 95% ethanol to create a 33% (w/v) solution. Caution: This dissolution is highly exothermic.[13]

-

Isatin Ring Opening: Add isatin (1 equivalent) to the stirred KOH solution. Stir at room temperature for approximately 30-45 minutes until the isatin ring fully opens to form the potassium isatinate.[13]

-

Condensation: Slowly add an ethanol solution of 4-methoxyacetophenone (1.05 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 85°C) and maintain for 8-12 hours.[7][13] Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling the reaction mixture in an ice bath to maximize precipitation, acidify with acetic acid or dilute HCl until the solution is acidic.[16]

-

Purification: Collect the resulting solid precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product as a white solid.[7][13]

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum exhibits characteristic signals. A study published in Frontiers in Chemistry provides high-resolution data for this compound in DMSO-d₆.[2][7]

-

~13.97 ppm (s, 1H): This downfield singlet corresponds to the highly deshielded acidic proton of the carboxylic acid group.[2][7] Its chemical shift can be variable and is sensitive to solvent and concentration.[17]

-

~8.62 - 7.66 ppm (m): A series of doublets and triplets in this region are characteristic of the protons on the quinoline ring system.[2][7]

-

~8.28 ppm (d) and ~7.13 ppm (d): These two doublets, integrating to 2H each, represent the protons on the 4-methoxyphenyl ring, showing the characteristic para-substitution pattern.[2][7]

-

~3.85 ppm (s, 3H): This sharp singlet is indicative of the three protons of the methoxy (-OCH₃) group.[2][7]

-

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The key signals include:

-

~168 ppm: The carbonyl carbon of the carboxylic acid.[18]

-

~160 ppm: The aromatic carbon of the methoxyphenyl ring attached to the oxygen.[18]

-

~154-114 ppm: A complex region of signals corresponding to the aromatic carbons of the quinoline and methoxyphenyl rings.[18]

-

~55 ppm: The carbon of the methoxy group.[18]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show several characteristic absorptions.[17]

-

~2500-3300 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[17]

-

~1710 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[17][18]

-

~1500-1600 cm⁻¹: Multiple sharp peaks from the C=C and C=N stretching vibrations within the aromatic quinoline and phenyl rings.

-

~1250 cm⁻¹ (strong): A strong absorption from the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high precision.

-

HRMS (ESI+): The calculated mass for the protonated molecule [M+H]⁺ (C₁₇H₁₄NO₃⁺) is 280.0929 Da. Experimental results have found this peak at 280.0959 Da, confirming the molecular formula.[2][7]

Applications in Drug Discovery and Research

The 2-aryl-quinoline-4-carboxylic acid core is a versatile scaffold that has been extensively explored in medicinal chemistry. Its rigid, planar structure and functional handles (the carboxylic acid) make it an ideal starting point for designing targeted inhibitors.

Caption: Role as a versatile scaffold in drug discovery.

-

Anticancer Agents: This specific molecule has been synthesized as a key intermediate in the development of novel Histone Deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes crucial in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[2] Similarly, derivatives have been designed as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[3]

-

Antimalarial Drugs: The broader quinoline-4-carboxamide series, derived from acids like this one, has yielded compounds with potent, multistage antimalarial activity.[19] These compounds represent a promising avenue for developing new drugs to combat resistant strains of P. falciparum.[19]

-

Anti-inflammatory and Antiproliferative Agents: Quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties in cellular assays, as well as selective antiproliferative effects against various cancer cell lines, highlighting their potential for dual-action therapeutic development.[20]

Safety and Handling

Based on available data, this compound should be handled with standard laboratory precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

It is recommended to handle this compound in a well-ventilated area or chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

Slideshare. Doebner-Miller reaction and applications. [Link]

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

-

ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]

-

PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

-

Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

Frontiers in Chemistry. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

-

National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

PubChemLite. This compound (C17H13NO3). [Link]

-

National Center for Biotechnology Information. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Solubility of Things. Quinoline-4-carboxylic acid. [Link]

-

OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]

-

Hunan Weiss Biological Technology Co., Ltd. This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4364-02-7|this compound|BLD Pharm [bldpharm.com]

- 6. 4364-02-7 | MFCD00160581 | this compound [aaronchem.com]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 16. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] First isolated from coal tar in the 19th century, the quinoline ring system has since been the subject of extensive synthetic exploration and pharmacological investigation.[2] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention for its potential in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a representative member of this class, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 4364-02-7), detailing its synthesis, purification, characterization, and potential biological applications, with a focus on its antiproliferative properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4364-02-7 | [4] |

| Molecular Formula | C₁₇H₁₃NO₃ | [4] |

| Molecular Weight | 279.29 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | [5] |

| Melting Point | 210 °C | [4] |

Synthesis of this compound via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and highly effective method for the synthesis of quinoline-4-carboxylic acids.[6][7] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]

Reaction Mechanism

The mechanism of the Pfitzinger reaction proceeds through several key steps:

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (isatinate).[7]

-

Schiff Base Formation: The isatinate then reacts with the carbonyl compound (in this case, 4-methoxyacetophenone) to form a Schiff base.[8]

-

Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.[7]

-

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final this compound.[8]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

Isatin

-

4-Methoxyacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with magnetic stirring

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask, dissolve a stoichiometric excess of potassium hydroxide in a mixture of ethanol and water.

-

Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature to facilitate the ring opening to the isatinate intermediate.

-

Addition of Carbonyl Compound: To the resulting solution, add a stoichiometric amount of 4-methoxyacetophenone.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Add water to dissolve the potassium salt of the product.

-

Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted 4-methoxyacetophenone.

-

Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the crude product.[6]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

General Protocol:

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for quinoline-4-carboxylic acids.[10][11]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[4]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[4]

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would show characteristic signals for the aromatic protons on the quinoline and methoxyphenyl rings, as well as a singlet for the methoxy group protons. One study reported the following ¹H NMR data for a similar compound, which can be used as a reference: ¹H NMR (400 MHz, DMSO-d₆) δ 13.97 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H).[12]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical shifts. The spectrum of this compound would display signals for the carboxylic acid carbon, the carbons of the quinoline and methoxyphenyl rings, and the methoxy carbon. A representative ¹³C NMR spectrum for a related compound showed signals in the expected regions.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching.[14]

Biological Activity and Potential Applications

Quinoline-4-carboxylic acid derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology.[15]

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative activity of 2-aryl-quinoline-4-carboxylic acid derivatives against a variety of cancer cell lines.[16] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[17]

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research suggests that the anticancer activity of many quinoline derivatives stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.[5]

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[13][18] Its aberrant activation is a common feature in many cancers.[5] Several quinoline-based compounds have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13][15] The inhibition of this pathway by this compound represents a plausible mechanism for its potential antiproliferative effects.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[19] Many effective anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[20]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the antiproliferative activity of this compound using the MTT assay.

Materials and Reagents:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[17]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]

Conclusion

This compound represents a valuable research tool for scientists and drug development professionals working in the field of oncology. Its straightforward synthesis via the Pfitzinger reaction, coupled with its potential to exhibit potent antiproliferative activity through the modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade, makes it an attractive scaffold for further investigation and development. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers seeking to explore the therapeutic potential of this and related quinoline-4-carboxylic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. benchchem.com [benchchem.com]

- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid

IUPAC Name: 2-(4-methoxyphenyl)quinoline-4-carboxylic acid[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its role as a histone deacetylase (HDAC) inhibitor.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and its parent compound, 2-phenyl-4-quinolinecarboxylic acid, is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₇H₁₃NO₃ | [2] |

| Molecular Weight | 279.29 g/mol | [2] |

| Melting Point | 210 °C | [3] |

| Solubility (of 2-phenyl-4-quinolinecarboxylic acid) | Alcohol: 1g in 120mlDiethyl ether: 1g in 100mlChloroform: 1g in 400mlWater: Insoluble | [4] |

| Predicted XlogP | 3.3 | [5] |

Biological Activity and Mechanism of Action

This compound belongs to the class of 2-aryl-quinoline-4-carboxylic acids, which have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. A significant mechanism of action for the anticancer effects of this class of compounds is the inhibition of histone deacetylases (HDACs).[6][7]

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of various genes, including tumor suppressor genes. By inhibiting HDACs, compounds like this compound can induce the re-expression of these silenced genes, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to selectively inhibit HDAC3.[6][7] This inhibition leads to an increase in the acetylation of histone proteins, which in turn upregulates the expression of the cell cycle inhibitor p21.[8] The induction of p21 leads to cell cycle arrest, typically at the G2/M or G0/G1 phase, and ultimately triggers apoptosis (programmed cell death).[7][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound as an HDAC inhibitor.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its analogs are provided below.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Materials:

-

Isatin

-

4-Methoxyacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl) or Acetic acid

-

Ethyl acetate (EtOAc)

Procedure:

-

Preparation of Potassium Isatinate: A solution of KOH in aqueous ethanol is prepared. Isatin is added to this solution and stirred until the ring is opened to form the potassium salt of 2-aminophenylglyoxylic acid.

-

Condensation: 4-Methoxyacetophenone is added to the reaction mixture.

-

Cyclization: The mixture is refluxed for several hours. During this time, the 2-aminophenylglyoxylic acid condenses with the 4-methoxyacetophenone, followed by cyclization and dehydration to form the quinoline ring.

-

Work-up: After cooling, the reaction mixture is diluted with water and acidified with HCl or acetic acid to precipitate the crude product.

-

Purification: The crude product is collected by filtration and can be purified by crystallization from a suitable solvent such as ethyl acetate to yield this compound as a solid.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

Materials:

-

Cancer cell line (e.g., K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-苯基-4-喹啉羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Scaffold: An In-depth Technical Guide to the Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this privileged structural class, 2-phenylquinoline-4-carboxylic acid and its derivatives have emerged as a particularly promising area of research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, offering a valuable resource for researchers engaged in the development of novel therapeutics. The versatility of this scaffold has been demonstrated through its application in developing agents with antibacterial and anticancer properties, highlighting its potential to address significant unmet medical needs.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is primarily achieved through two well-established reactions: the Doebner reaction and the Pfitzinger reaction. These methods offer robust and versatile routes to the core scaffold, allowing for the introduction of a wide array of substituents.

A general synthetic route often commences with the reaction of an aniline derivative, a benzaldehyde derivative, and pyruvic acid in what is known as the Doebner reaction.[1] This one-pot condensation reaction efficiently constructs the quinoline ring system. Alternatively, the Pfitzinger reaction provides another powerful method, typically involving the reaction of an isatin with an α-methylene ketone.[2] Further modifications, such as amidation, reduction, acylation, and amination, can be employed to generate a diverse library of derivatives.[1][2]

General Experimental Protocol for Synthesis via Doebner Reaction

The following protocol outlines a typical synthesis of a 2-phenylquinoline-4-carboxylic acid derivative using the Doebner reaction:

-

Reaction Setup: An equimolar mixture of the selected aniline and 2-nitrobenzaldehyde is dissolved in ethanol and refluxed for one hour.[3]

-

Addition of Reagents: Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.[3]

-

Reflux: The reaction is then refluxed for an additional 12 hours, with progress monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction mixture is poured into ice water with vigorous stirring to precipitate the crude product.[3]

-

Purification: The solid product is filtered and treated with an aqueous solution of potassium carbonate to form the corresponding salt. The solution is filtered, and the filtrate is acidified to re-precipitate the purified 2-phenylquinoline-4-carboxylic acid derivative.[3]

The resulting compounds are typically characterized using modern analytical techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[1][2]

Biological Activities and Therapeutic Potential

2-Phenylquinoline-4-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

Certain derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[4][5] By introducing the 2-substituted phenylquinoline-4-carboxylic acid moiety as a "cap" group in HDAC inhibitor design, researchers have developed compounds with significant inhibitory activity.[4][6]

Notably, some of these derivatives exhibit selectivity for specific HDAC isoforms, such as HDAC3.[4][6] For instance, the compound designated as D28 has shown selective inhibition of HDAC3 with an IC50 value of 24.45 µM, without affecting HDAC1, 2, and 6.[4][6] This selectivity is a critical aspect of modern drug design, as it can lead to improved therapeutic windows and reduced off-target effects. The mechanism of action for these anticancer effects involves the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis.[5]

Table 1: HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives [4]

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

| D28 | >50 | >50 | 24.45 | >50 |

| D29 | >50 | >50 | >50 | >50 |

| D30 | >50 | >50 | >50 | >50 |

| SAHA (Control) | 0.02 | 0.03 | 0.09 | 0.01 |

Anticancer Activity: Targeting Sirtuin 3 (SIRT3)

In addition to HDACs, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been discovered as potent and selective inhibitors of Sirtuin 3 (SIRT3), a member of the class III HDAC family.[7][8] SIRT3 is implicated in mitochondrial function and its dysregulation has been linked to various cancers, including leukemia.[7]

One such derivative, designated P6, exhibited an IC50 value of 7.2 µM for SIRT3, with significantly lower activity against SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[7][8][9] The anticancer mechanism of these SIRT3 inhibitors appears to be distinct from the HDAC inhibitors, primarily inducing G0/G1 phase cell cycle arrest and promoting cell differentiation rather than apoptosis.[8][10] This differentiation-based therapy offers a promising alternative approach for the treatment of certain cancers like mixed-lineage leukemias.[9]

Table 2: SIRT Inhibitory Activity of Selected 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives [7]

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |

| P6 | 32.6 | 33.5 | 7.2 |

Antibacterial Activity

The 2-phenylquinoline-4-carboxylic acid scaffold has also yielded compounds with promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Structural modifications to the core scaffold have been shown to enhance this activity.[3]

Screening of a series of these derivatives against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa has identified compounds with moderate to good inhibitory activity.[11] For example, compound 5a4 demonstrated significant activity against S. aureus and B. subtilis, while compound 5a7 was most active against E. coli.[3] The antibacterial activity is often assessed using standard methods like the agar diffusion method (measuring the zone of inhibition) and the broth dilution method (determining the minimum inhibitory concentration or MIC).[11]

Table 3: Antibacterial Activity (MIC, µg/mL) of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives [11]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| 5a4 | 64 | - | - | - |

| 5a7 | - | - | 128 | - |

Note: "-" indicates data not reported in the provided source.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific research. The following sections provide methodologies for key assays used in the evaluation of 2-phenylquinoline-4-carboxylic acid derivatives.

In Vitro HDAC and SIRT Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific HDAC or SIRT isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HDAC or SIRT enzymes and their corresponding fluorogenic substrates are used.

-

Compound Dilution: Test compounds are serially diluted in assay buffer to create a range of concentrations.

-

Reaction Initiation: The enzyme, substrate, and test compound are incubated together in a 96-well plate. For SIRT assays, NAD+ is also included.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time.

-

Development: A developer solution is added to stop the reaction and generate a fluorescent signal.

-

Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiproliferative Assay (CCK-8 Assay)

Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

CCK-8 Addition: A solution of Cell Counting Kit-8 (CCK-8) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of test compounds on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by test compounds.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Signaling Pathways and Logical Relationships

The biological effects of 2-phenylquinoline-4-carboxylic acid derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of downstream signaling pathways.

HDAC Inhibition and Cancer

The inhibition of HDACs by these derivatives leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.

Caption: HDAC3 Inhibition Pathway by 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

SIRT3 Inhibition and Leukemia Differentiation

The inhibition of SIRT3 in leukemia cells by specific 2-phenylquinoline-4-carboxylic acid derivatives can trigger a cellular differentiation program, offering a non-apoptotic mechanism for cancer therapy.

Caption: SIRT3 Inhibition and Leukemia Differentiation Pathway.

General Experimental Workflow

The discovery and development of novel 2-phenylquinoline-4-carboxylic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy as anticancer and antibacterial agents, underscores their potential for further development. This technical guide provides a foundational understanding of the current state of research in this area, offering valuable insights and methodologies for scientists and researchers dedicated to advancing the frontiers of drug discovery. The continued exploration of this chemical space is poised to yield new and improved treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. It covers the molecule's fundamental properties, a detailed synthesis protocol, and its potential applications based on current research.

Core Molecular Data

This compound is a derivative of quinoline-4-carboxylic acid, a scaffold found in numerous biologically active compounds.[1] The presence of the methoxyphenyl group at the 2-position significantly influences its chemical and biological properties.

Molecular Weight and Formula: The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃NO₃ | [2][3] |

| Average Molecular Weight | 279.29 g/mol | [3][4][5] |

| Monoisotopic Mass | 279.08954328 Da | [3][6] |

| CAS Number | 4364-02-7 | [2][3] |

| Melting Point | 210 °C | [4] |

Synthesis via Pfitzinger Reaction

The most common and effective method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[7][8] This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound that has an α-methylene group, in the presence of a strong base.[1][8]

This protocol is adapted from established Pfitzinger reaction methodologies.[9]

Materials and Equipment:

-

Isatin

-

4-Methoxyacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Deionized Water

-

Acetic Acid (glacial)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

-

Thin-Layer Chromatography (TLC) equipment

Procedure:

-

Base Preparation: In a 250 mL round-bottom flask, prepare a 33% (w/v) aqueous solution of potassium hydroxide. For a typical reaction, dissolve 10 g of KOH in 30 mL of deionized water.

-

Isatin Dissolution: Add isatin (e.g., 3.4 mmol) to the KOH solution and stir until it is completely dissolved. The strong base hydrolyzes the amide bond in isatin to form a potassium salt of 2-aminophenylglyoxylic acid in situ.[8][10]

-

Addition of Carbonyl: Slowly add a solution of 4-methoxyacetophenone (e.g., 3.7 mmol) dissolved in a minimal amount of ethanol to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 85°C using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-12 hours.[9] The progress of the reaction should be monitored periodically using TLC.

-

Work-up and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing 100 mL of ice-water.

-

Acidification: While stirring, carefully acidify the aqueous mixture with glacial acetic acid. This will protonate the carboxylate salt, causing the desired product, this compound, to precipitate out of the solution.[7]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield a white solid.[1][9] A reported yield for this synthesis is approximately 63%.[9][11]

Safety Precautions: The Pfitzinger reaction utilizes a strong base (KOH) and involves heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The entire procedure must be performed inside a well-ventilated chemical fume hood.[7]

Reaction Workflow and Mechanism Visualization

The synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction follows a well-defined mechanistic pathway.[8] The key steps include the base-catalyzed ring-opening of isatin, condensation with the carbonyl compound to form an imine, tautomerization to an enamine, and subsequent intramolecular cyclization followed by dehydration.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. 4364-02-7 | MFCD00160581 | this compound [aaronchem.com]

- 3. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7 [chemicalbook.com]

- 6. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline-4-carboxylic acid core is a recurring structural motif in a multitude of biologically active compounds, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[1] Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability have made it a fertile ground for the development of novel therapeutics across a spectrum of diseases, from neurological disorders to cancer and inflammatory conditions. This technical guide provides a comprehensive exploration of the key therapeutic targets of quinoline-4-carboxylic acid derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their investigation and validation.

Section 1: Modulation of the Kynurenine Pathway and NMDA Receptor Antagonism

The kynurenine pathway, the primary metabolic route of tryptophan, produces several neuroactive compounds, including the endogenous N-methyl-D-aspartate (NMDA) receptor antagonist, kynurenic acid, which is a naturally occurring quinoline-4-carboxylic acid.[2] This pathway represents a critical link between the immune system, metabolism, and neurotransmission, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders.

Mechanism of Action: Targeting the Glycine Co-agonist Site of the NMDA Receptor

Quinoline-4-carboxylic acid derivatives, most notably kynurenic acid and its analogs, exert their primary neuroprotective effects by acting as antagonists at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[3][4] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. By competitively binding to the glycine site, these quinoline derivatives prevent the conformational changes necessary for channel opening, thereby inhibiting excessive calcium influx that can lead to excitotoxicity and neuronal cell death.[3][5]

Experimental Protocol: Calcium Flux Assay for NMDA Receptor Antagonism

This protocol outlines a high-throughput method to assess the antagonistic activity of quinoline-4-carboxylic acid derivatives on NMDA receptors expressed in a cellular context.[6][7]

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer: HBSS, 20 mM HEPES, 1.8 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

-

NMDA and Glycine (co-agonists)

-

Test compounds (quinoline-4-carboxylic acid derivatives)

-

Positive control antagonist (e.g., MK-801)

-

384-well black, clear-bottom microplates

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 60-90 minutes at 37°C.

-

Compound Addition: Wash the cells again to remove excess dye. Add the test compounds at various concentrations to the wells. Incubate for 15-30 minutes.

-

Agonist Stimulation and Data Acquisition: Place the plate in the fluorescent reader. Establish a baseline fluorescence reading. Inject a solution of NMDA and glycine into the wells to stimulate the receptors. Immediately begin kinetic measurement of fluorescence intensity over a period of 2-5 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the area under the curve (AUC) or the peak fluorescence intensity for each well. Determine the IC₅₀ value for each test compound by plotting the percentage of inhibition against the compound concentration.

Section 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a critical pathway for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in this pathway, making it an attractive target for anticancer and immunosuppressive therapies.

Mechanism of Action: Competitive Inhibition of DHODH

Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human DHODH.[8][9] These compounds act as competitive inhibitors, binding to the ubiquinone binding site of the enzyme. This binding event prevents the oxidation of dihydroorotate to orotate, the fourth and rate-limiting step in de novo pyrimidine biosynthesis.[10] The depletion of the pyrimidine pool ultimately leads to cell cycle arrest and inhibition of proliferation.[11]

Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of quinoline-4-carboxylic acid derivatives against purified DHODH.

Materials:

-

Purified human DHODH enzyme

-

Assay buffer: 100 mM HEPES, 150 mM KCl, 0.1% Triton X-100, pH 8.0

-

Dihydroorotate (DHO) - substrate

-

Decylubiquinone (CoQD) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Test compounds

-

Positive control inhibitor (e.g., Brequinar)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of DHO, CoQD, and DCIP to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCIP by the enzymatic reaction leads to a loss of color.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Section 3: Epigenetic Modulation through Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs)

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. Histone deacetylases (HDACs) and sirtuins (SIRTs) are two major classes of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their dysregulation is implicated in various cancers and other diseases.

Mechanism of Action: Targeting the Catalytic Machinery of Deacetylases

Quinoline-4-carboxylic acid derivatives have emerged as potent inhibitors of both classical zinc-dependent HDACs and NAD⁺-dependent SIRTs (specifically SIRT3).[3] These inhibitors typically chelate the zinc ion in the active site of HDACs or interfere with the NAD⁺ binding and catalytic mechanism of SIRTs.[12] By inhibiting these deacetylases, quinoline-4-carboxylic acids promote histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.

Experimental Protocol: Fluorometric HDAC/SIRT Activity Assay

This protocol provides a general framework for a fluorometric assay to measure the inhibitory activity of quinoline-4-carboxylic acid derivatives against HDACs or SIRTs.[13][14]

Materials:

-

Purified HDAC or SIRT enzyme (e.g., HDAC1, SIRT3)

-

Assay buffer (specific to the enzyme)

-

Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC for HDACs)

-

For SIRT assays: NAD⁺

-

Developer solution (contains a protease that cleaves the deacetylated substrate to release the fluorophore)

-

Test compounds

-

Positive control inhibitor (e.g., Trichostatin A for HDACs, EX-527 for SIRT1)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. For SIRT assays, also add NAD⁺.

-

Pre-incubation: Incubate for 10-15 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

-

Enzymatic Reaction: Incubate for 30-60 minutes at 37°C.

-

Development: Add the developer solution and incubate for an additional 15-30 minutes at 37°C. This step stops the deacetylase reaction and allows for the generation of the fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Section 4: Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory diseases.[15]

Mechanism of Action: A Multi-pronged Approach

The anti-inflammatory effects of these compounds are multifaceted. Some derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[14][16] Additionally, kynurenic acid and its analogs can modulate inflammatory signaling pathways by interacting with G-protein coupled receptors like GPR35 and the aryl hydrocarbon receptor (AhR), leading to the downregulation of pro-inflammatory transcription factors such as NF-κB.[7][10] This results in a decreased production of inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol assesses the ability of quinoline-4-carboxylic acid derivatives to suppress the production of pro-inflammatory cytokines in cultured macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Positive control (e.g., Dexamethasone)

-

24-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to induce an inflammatory response.

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of each cytokine's production by the test compounds.

Quantitative Data Summary

| Compound Class | Target | Assay Type | Representative IC₅₀ Values | References |

| Kynurenic Acid Analogs | NMDA Receptor (Glycine Site) | Radioligand Binding | 0.5 - 10 µM | [3][4] |

| Quinoline-4-carboxylic Acids | DHODH | Enzyme Inhibition | 10 - 100 nM | [8][9] |

| 2-phenylquinoline-4-carboxylic acid derivatives | HDAC3 | Fluorometric Enzyme Assay | ~24 µM | [17] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | Fluorometric Enzyme Assay | ~7 µM | [3] |

| Quinoline-4-carboxylic Acids | COX-2 | Enzyme Inhibition | 0.1 - 1 µM | [16][18] |

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold continues to be a highly valuable starting point for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, from ion channels and enzymes to epigenetic modulators, highlights its versatility. Future research in this area will likely focus on the development of more potent and selective derivatives, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance their pharmacokinetic and pharmacodynamic properties. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further unlock the therapeutic potential of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structures, Functions, and Roles of Class III HDACs (Sirtuins) in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synth… [ouci.dntb.gov.ua]

- 10. Kynurenic acid ameliorates lipopolysaccharide-induced endometritis by regulating the GRP35/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]